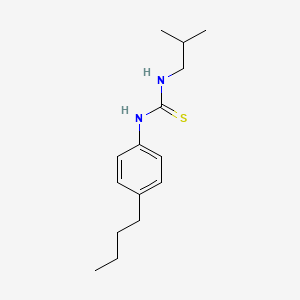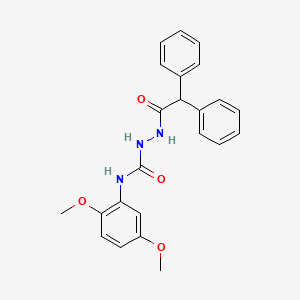![molecular formula C15H21N3O2S B4627886 N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)
N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide-related compounds involves complex chemical reactions, highlighting the versatility of hydrazinecarbothioamide derivatives in forming coordination compounds with metals like palladium(II). Studies reveal that depending on the synthesis conditions, the ligand can be coordinated to the metal ion in various forms, demonstrating the compound's flexible coordination chemistry. The synthesis process is crucial for developing compounds with desired properties and applications in analytical applications, such as selective extraction of metals from mixtures (Orysyk et al., 2013).
Molecular Structure Analysis
The molecular structure of N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide-related compounds has been characterized by various spectroscopic techniques, including X-ray diffraction, IR, UV–Vis, and NMR spectroscopy. These studies provide insights into the compound's molecular geometry and electronic structure, which are essential for understanding its reactivity and potential applications. For example, the structure analysis of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide revealed stabilization through hydrogen bonding interactions, highlighting the importance of molecular structure in determining compound properties (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide and its derivatives participate in various chemical reactions, leading to the formation of heterocyclic rings and coordination compounds. These reactions are influenced by factors such as the starting substances and synthesis conditions, showcasing the compound's reactivity. The resulting products have been fully characterized, providing valuable information on their chemical properties and potential applications (Aly et al., 2018).
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Compounds similar to N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide have been utilized in the synthesis and characterization of metal complexes. For instance, mononuclear dioxomolybdenum(VI) thiosemicarbazonato complexes have been synthesized and characterized, revealing potential antitumor properties and suggesting applications in chemotherapy (Hussein et al., 2015).
DNA Binding and Anticancer Studies
These compounds have also been explored for their DNA binding capabilities and anticancer activities. For example, spectral, modeling, and anticancer activity studies on N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and some bivalent metal complexes have shown that they exhibit strong antioxidant and antitumor activities (Abou‐Melha, 2021).
Development of Fluorescent Probes
Research has been conducted on the development of fluorescent probes for detecting biological and environmental substances. A study presented a ratiometric fluorescent probe for the detection of hydrazine in biological and water samples, showcasing the application of these compounds in environmental monitoring and biological research (Zhu et al., 2019).
Coordination Chemistry
In coordination chemistry, novel palladium(II) complexes involving similar thiosemicarbazones have been synthesized, characterized, and analyzed for their potential analytical applications, demonstrating the versatility of these compounds in forming metal-ligand complexes (Orysyk et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds structurally related to N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide have been investigated for their antimicrobial and antioxidant activities. For example, a series of thiosemicarbazones were synthesized and tested for antibacterial and antifungal effects, indicating the potential of these compounds in developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).
properties
IUPAC Name |
1-[2-(4-ethylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-10-16-15(21)18-17-14(19)11(3)20-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOQSAJXADRVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)


![2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)

![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)
![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)